molecular formula C15H14N2O2S B2665137 3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255787-77-9

3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2665137
CAS RN: 1255787-77-9
M. Wt: 286.35
InChI Key: SJBZQWICQRGSNA-UHFFFAOYSA-N
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Description

Thienopyrimidine derivatives, such as “3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, hold a unique place among fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . Thienopyrimidine derivatives have various biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines is similar to that of purines, making them an attractive structural feature in the production of pharmaceutical drugs . The electronic delocalization stops on N14 and is not conjugated with the phenyl group .


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidines are diverse. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines are influenced by their molecular structure. For instance, the molar absorption coefficient of the lowest-energy band maximum increases significantly when going from ThiaHX to ThiathioHX .

Scientific Research Applications

Synthesis and Pharmacological Effects

Pyrimidines are aromatic heterocyclic compounds with notable pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and anticancer activities. Their synthesis methods, anti-inflammatory effects, and structure-activity relationships (SARs) have been extensively studied, offering insights into developing new pyrimidines as therapeutic agents with minimal toxicity (Rashid et al., 2021). Additionally, pyrimidine-based scaffolds have shown significant anticancer potential, with diverse mechanisms suggesting interactions with various enzymes, targets, and receptors (Kaur et al., 2014).

Catalysis and Biophysical Applications

The role of pyrimidine and its derivatives extends into enzymatic catalysis and biophysical applications. For instance, pyrimidines are involved in the enzymatic decarboxylation processes, contributing to understanding the mechanisms behind these critical biological reactions (Jordan & Patel, 2013). Moreover, pyrimidine-appended optical sensors demonstrate the utility of these compounds in developing sensing materials for biological and medicinal applications (Jindal & Kaur, 2021).

Synthesis of Novel Scaffolds

Research on pyranopyrimidine scaffolds highlights their importance in medicinal and pharmaceutical industries due to bioavailability and broad synthetic applications. This area focuses on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, emphasizing the need for novel analogs with enhanced activities (Parmar et al., 2023).

Optoelectronic Materials

The integration of pyrimidine fragments into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials have potential applications in luminescent small molecules, chelate compounds, and other electronic devices, indicating the versatility of pyrimidine derivatives in material science (Lipunova et al., 2018).

Mechanism of Action

Thieno[3,2-d]pyrimidin-4-amines, a class of thienopyrimidines, have been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . This inhibition is especially relevant in the context of developing a drug combination targeting energy metabolism .

Future Directions

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities. Their structural similarity to purines makes them an attractive scaffold in drug development . Future research could focus on exploring their potential in various therapeutic applications, particularly as inhibitors of key enzymes in disease pathways .

properties

IUPAC Name

3-[(3,4-dimethylphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-9-3-4-11(7-10(9)2)8-17-14(18)13-12(5-6-20-13)16-15(17)19/h3-7H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBZQWICQRGSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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